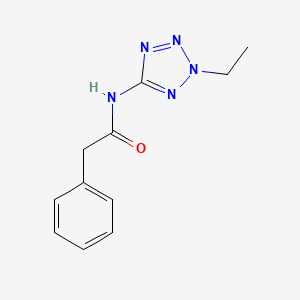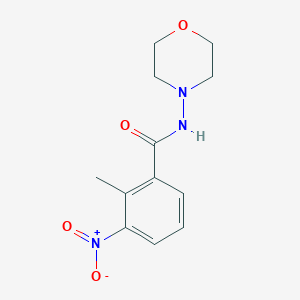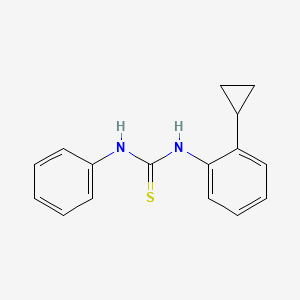
N-(2-cyclopropylphenyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropylphenyl)-N'-phenylthiourea (CPPU) is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is widely used in agriculture to improve the quality and yield of various crops, including grapes, kiwifruit, and apples. CPPU has also been studied for its potential therapeutic properties, including its ability to promote wound healing and stimulate hair growth.
Wirkmechanismus
N-(2-cyclopropylphenyl)-N'-phenylthiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-(2-cyclopropylphenyl)-N'-phenylthiourea promotes cell division by activating the expression of genes involved in cell cycle progression. It also inhibits the activity of enzymes that degrade cytokinins, thereby increasing the concentration of active cytokinins in plant tissues.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to have several biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-(2-cyclopropylphenyl)-N'-phenylthiourea also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. In animal models, N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to promote wound healing by increasing the expression of growth factors and extracellular matrix proteins. It also stimulates hair growth by promoting the proliferation of hair follicle cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. It is also highly soluble in water, which allows for easy administration to plants or animals. However, N-(2-cyclopropylphenyl)-N'-phenylthiourea has some limitations for lab experiments. Its effects on plant growth and development can vary depending on the species, cultivar, and environmental conditions. Its effects on wound healing and hair growth have only been studied in animal models and in vitro, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several potential future directions for research. Its effects on plant growth and development could be further studied to optimize its use in agriculture. Its potential therapeutic properties could be explored in more detail, particularly its effects on wound healing and hair growth. The safety and efficacy of N-(2-cyclopropylphenyl)-N'-phenylthiourea in humans could be studied in clinical trials. Additionally, new derivatives of N-(2-cyclopropylphenyl)-N'-phenylthiourea could be synthesized and tested for their effects on plant growth and development and their potential therapeutic properties.
Synthesemethoden
N-(2-cyclopropylphenyl)-N'-phenylthiourea can be synthesized by reacting 2-cyclopropylphenyl isothiocyanate with aniline in the presence of a base. The reaction yields N-(2-cyclopropylphenyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 204-206°C. The purity of N-(2-cyclopropylphenyl)-N'-phenylthiourea can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size, and delay fruit ripening in various crops. N-(2-cyclopropylphenyl)-N'-phenylthiourea has also been studied for its potential therapeutic properties. It has been shown to promote wound healing in animal models and stimulate hair growth in vitro.
Eigenschaften
IUPAC Name |
1-(2-cyclopropylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIVPYAGODARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-cyclopropylphenyl)-N'-phenylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)
![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)
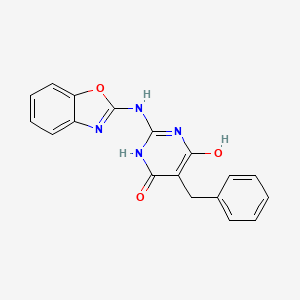
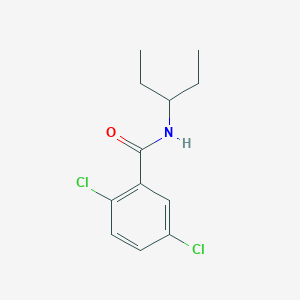
![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
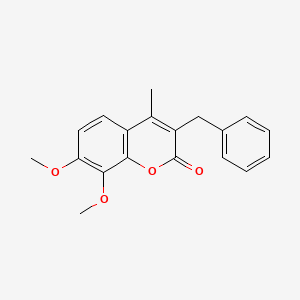
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
